molecular formula C6H2BrClINO2 B8328742 5-Bromo-6-chloro-4-iodonicotinic acid

5-Bromo-6-chloro-4-iodonicotinic acid

Cat. No.: B8328742
M. Wt: 362.35 g/mol
InChI Key: HHRUXHNVVZDJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-chloro-4-iodonicotinic acid is a trihalogenated derivative of nicotinic acid, featuring bromine (Br), chlorine (Cl), and iodine (I) substituents at positions 5, 6, and 4 of the pyridine ring, respectively. This compound is primarily utilized in organic synthesis and pharmaceutical research, particularly as a precursor for heterocyclic compounds and agrochemical intermediates. Its synthesis involves halogenation reactions under controlled conditions, as demonstrated by the use of n-butyllithium and iodine in anhydrous tetrahydrofuran (THF) at low temperatures .

Properties

Molecular Formula

C6H2BrClINO2

Molecular Weight

362.35 g/mol

IUPAC Name

5-bromo-6-chloro-4-iodopyridine-3-carboxylic acid

InChI

InChI=1S/C6H2BrClINO2/c7-3-4(9)2(6(11)12)1-10-5(3)8/h1H,(H,11,12)

InChI Key

HHRUXHNVVZDJJJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)I)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 5-bromo-6-chloro-4-iodonicotinic acid with structurally related halogenated nicotinic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen Positions Key Properties/Applications Reference(s)
This compound Not explicitly provided C₆HBrClINO₂ ~348.35* 5-Br, 6-Cl, 4-I High reactivity in substitution reactions; precursor for agrochemicals
5-Bromo-6-chloronicotinic acid 29241-62-1 C₆H₂BrClNO₂ 235.44 5-Br, 6-Cl Intermediate in pharmaceutical synthesis; research applications
6-Bromo-5-iodonicotinic acid 1200130-82-0 C₆H₃BrINO₂ 327.90 6-Br, 5-I High molecular weight; potential use in medicinal chemistry
5-Fluoro-6-bromonicotinic acid Not explicitly provided C₆H₂BrFNO₂ ~220.98* 5-F, 6-Br Enhanced metabolic stability; fluorinated drug analogs

*Calculated based on molecular formula.

Key Observations :

  • Halogen Effects : The iodine atom in this compound increases molecular weight and polarizability compared to its dihalogenated analogs. Iodine’s larger atomic radius also enhances leaving-group ability in nucleophilic substitution reactions, making this compound more reactive than bromo- or chloro-only derivatives .
  • Positional Isomerism : Compounds like 5-bromo-2-chloronicotinic acid (CAS 29241-65-4, similarity 0.82) and 4-bromo-6-chloronicotinic acid (CAS 1256834-13-5, similarity 0.79) exhibit distinct reactivity due to halogen positioning. For example, 5-bromo-2-chloro derivatives are more prone to electrophilic aromatic substitution at the para position relative to the carboxylic acid group .
  • Fluorinated Analogs : 5-Fluoro-6-bromonicotinic acid () demonstrates reduced molecular weight and increased electronegativity, which may improve bioavailability in drug design compared to heavier halogenated analogs.

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